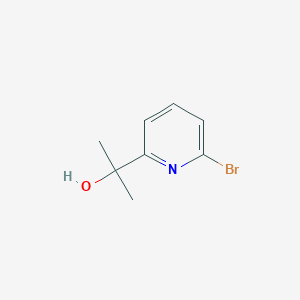

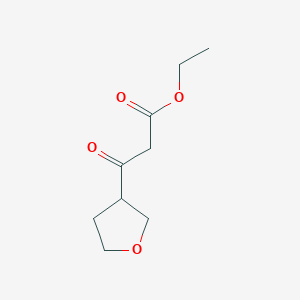

![molecular formula C13H17N3O3 B1290390 tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate CAS No. 368426-77-1](/img/structure/B1290390.png)

tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl compounds and their synthesis, which can provide insights into the chemical behavior and properties of tert-butyl derivatives. These compounds are often intermediates in the synthesis of more complex molecules and are used in various chemical reactions due to their protective groups which can be removed under certain conditions .

Synthesis Analysis

The synthesis of tert-butyl derivatives typically involves the use of tert-butyl groups as protective groups for carboxylic acids or amines. For example, tert-butyl carbonates are used to activate carboxylic acids in the presence of DMAP, leading to the formation of active esters that can react with amines to afford amides or peptides . Another example is the use of tert-butyl groups in the synthesis of chiral auxiliaries and dipeptides, where the tert-butyl group serves as a protective group that can be removed after the synthesis is complete . The synthesis of tert-butyl derivatives can also involve palladium-catalyzed reactions, as seen in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate .

Molecular Structure Analysis

The molecular structure of tert-butyl derivatives can be characterized using various spectroscopic techniques such as NMR and HRMS. For instance, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by FT-NMR and FT-IR, and its crystal structure was determined by single crystal X-ray diffraction . The crystallographic studies can reveal the arrangement of molecules in the crystal lattice and the presence of intermolecular interactions such as hydrogen bonding, which can influence the physical properties of the compound .

Chemical Reactions Analysis

Tert-butyl derivatives can participate in a variety of chemical reactions. For example, tert-butyl peroxybenzoate can promote the α-methylation of 1,3-dicarbonyl compounds, serving as both the methyl source and radical initiator . The tert-butyl group can also be involved in the activation of carboxylic acids and the formation of amides or peptides through reactions with amines . Additionally, tert-butyl groups can be used to protect amino groups during the synthesis of complex molecules and can be removed under specific conditions to yield the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl derivatives can be influenced by their molecular structure and the presence of tert-butyl groups. For example, the tert-butyl group can increase the steric bulk of a molecule, affecting its reactivity and solubility. The thermal and crystallographic properties of these compounds can be studied using techniques such as DSC and TGA, which provide information on the thermal stability and phase transitions of the compound . The crystal structure can also provide insights into the packing of molecules in the solid state and the types of intermolecular interactions present .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-amino-1,2-benzoxazol-6-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-7-8-4-5-9-10(6-8)19-16-11(9)14/h4-6H,7H2,1-3H3,(H2,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLDNIPLWFVHEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(=NO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

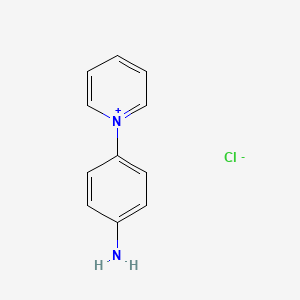

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)

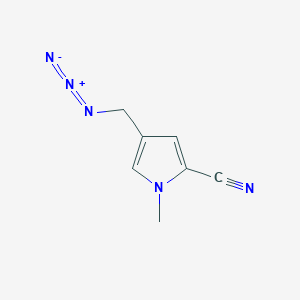

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

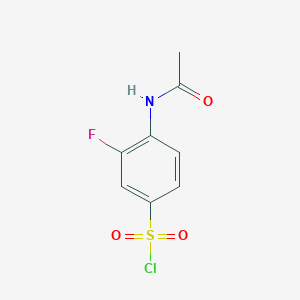

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)